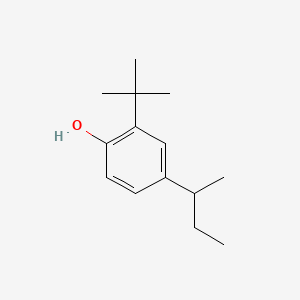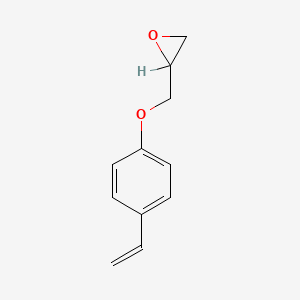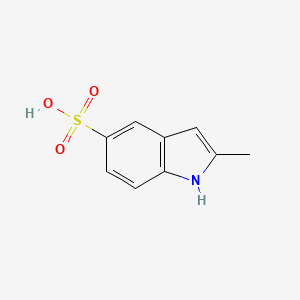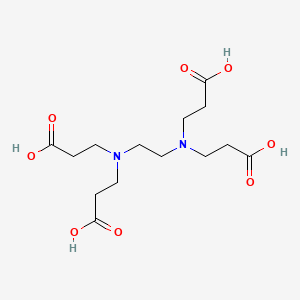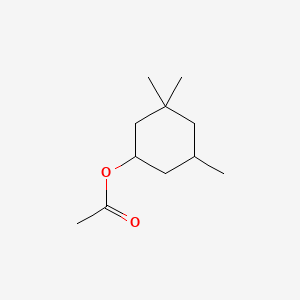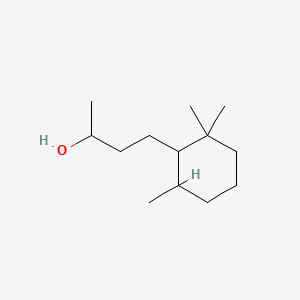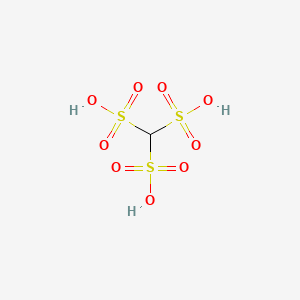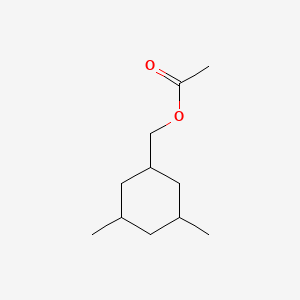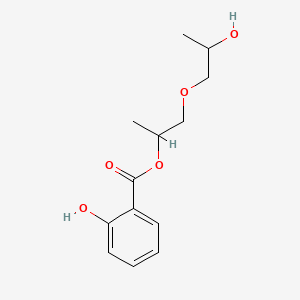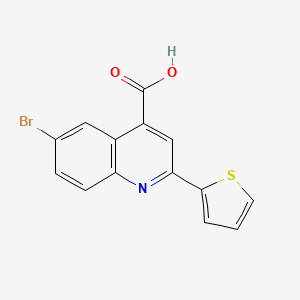
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
Descripción general
Descripción
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid (BTQC) is a synthetic organic compound belonging to the quinoline family of compounds. It is a pale yellow solid with a molecular weight of 288.21 g/mol and a melting point of 80-82 °C. BTQC is a versatile compound with a wide range of applications in both scientific research and industrial processes.
Aplicaciones Científicas De Investigación
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a fluorescent probe for the detection of nitric oxide and as a fluorescent probe for the detection of potassium ions. In addition, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid has been used as a fluorescent probe for the detection of hydrogen peroxide.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is not well understood. It is believed to bind to metal ions, such as copper and zinc, and to nitric oxide and hydrogen peroxide, in order to form fluorescent complexes. The formation of these complexes allows for the detection of these molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid are not well understood. It is believed to interact with metal ions, nitric oxide, and hydrogen peroxide, but the exact effects of these interactions are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in lab experiments is its versatility. It can be used as a fluorescent probe for the detection of a variety of molecules, including metal ions, nitric oxide, and hydrogen peroxide. The main limitation of using 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid. One potential direction is the use of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid as a fluorescent probe for the detection of other molecules, such as proteins and DNA. Another potential direction is the use of 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid as a fluorescent probe for the detection of other metal ions, such as iron and magnesium. Additionally, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid could be used in the development of new fluorescent probes for the detection of other molecules, such as small molecules and metabolites. Finally, 6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid could be used in the development of new fluorescent probes for the detection of biochemical and physiological processes, such as cell signaling pathways.
Propiedades
IUPAC Name |
6-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKYEUYJZTRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353850 | |
| Record name | 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Bromo-2-thien-2-ylquinoline-4-carboxylic acid | |
CAS RN |
33289-49-5 | |
| Record name | 6-bromo-2-thien-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



